6-Methoxy-2-(4-methylphenyl)-1-benzothiophene
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Overview
Description
6-Methoxy-2-(4-methylphenyl)-1-benzothiophene is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a methoxy group at the 6th position and a 4-methylphenyl group at the 2nd position of the benzothiophene core.
Preparation Methods
The synthesis of 6-Methoxy-2-(4-methylphenyl)-1-benzothiophene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenyl magnesium bromide with 6-methoxy-2-bromobenzothiophene in the presence of a palladium catalyst can yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methoxy-2-(4-methylphenyl)-1-benzothiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where reagents like bromine or nitric acid can introduce bromine or nitro groups, respectively.
Scientific Research Applications
6-Methoxy-2-(4-methylphenyl)-1-benzothiophene has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-methylphenyl)-1-benzothiophene involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, modulating their activity and influencing gene expression. The pathways involved can include the activation or inhibition of specific signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
6-Methoxy-2-(4-methylphenyl)-1-benzothiophene can be compared with other benzothiophene derivatives, such as:
6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene: Similar in structure but with a methoxy group at the 4th position of the phenyl ring.
2-Methoxy-6-(4-methylphenyl)-1-benzothiophene: Differing in the position of the methoxy group on the benzothiophene core.
2-Methyl-6-(4-methoxyphenyl)-1-benzothiophene: Featuring a methyl group instead of a methoxy group on the benzothiophene core.
These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.
Properties
CAS No. |
185414-69-1 |
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Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
6-methoxy-2-(4-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C16H14OS/c1-11-3-5-12(6-4-11)15-9-13-7-8-14(17-2)10-16(13)18-15/h3-10H,1-2H3 |
InChI Key |
KSEFJIFPJSFBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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